S07-2001
Description
4-Acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by:
- A 4-acetyl group on the pyrrole ring, which may enhance hydrogen-bonding interactions.
Properties
Molecular Formula |
C15H17N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H17N3O4S/c1-10(19)13-6-14(17-8-13)15(20)18-7-11-2-4-12(5-3-11)9-23(16,21)22/h2-6,8,17H,7,9H2,1H3,(H,18,20)(H2,16,21,22) |
InChI Key |
JWCFTUVQGAKKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The pyrrole ring is functionalized at the 4-position via Friedel-Crafts acylation. Methyl 1H-pyrrole-2-carboxylate reacts with acetyl chloride in the presence of AlCl₃ (1.2–2.2 equiv) in dichloromethane (DCM) at 0–25°C for 2–6 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.5 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual) |
| Yield | 78–85% |
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using 2N NaOH in ethanol/water (3:1) at 60°C for 4 hours. Quantitative conversion is achieved, with isolation via acidification (HCl) and filtration.
Preparation of 4-(Sulfamoylmethyl)benzylamine
Chloromethylation of 4-Aminobenzyl Alcohol
4-Aminobenzyl alcohol is treated with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ (0.1 equiv) in tetrahydrofuran (THF) at 40°C for 3 hours.
Key Data :
Sulfamoylation
The chloromethyl intermediate reacts with sulfamide (NH₂SO₂NH₂) in dimethylformamide (DMF) at 80°C for 12 hours, using K₂CO₃ (2.5 equiv) as a base.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Yield | 68% |
Reduction to Benzylamine
The sulfamoylmethylbenzyl alcohol is reduced to the amine using LiAlH₄ (2.0 equiv) in THF under reflux for 6 hours.
Isolation : Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields 74% pure amine.
Amide Coupling
Carboxylic Acid Activation
The pyrrole-2-carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DCM at 0°C for 30 minutes.
Coupling with Sulfamoylmethylbenzylamine
The activated acid reacts with 4-(sulfamoylmethyl)benzylamine in DCM at 25°C for 12 hours.
Performance Metrics :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Solvent | DCM |
| Yield | 82% |
| Purity (LCMS) | 98.5% |
Alternative Synthetic Routes
One-Pot Vilsmeier-Haack Approach
A streamlined method combines Vilsmeier formylation and amide coupling in a single pot:
- Pyrrole is formylated using POCl₃/DMF at 0°C.
- In situ activation with SOCl₂ and coupling with the benzylamine derivative.
Advantages :
Solid-Phase Synthesis
Immobilized pyrrole-2-carboxylic acid on Wang resin undergoes amide coupling with sulfamoylmethylbenzylamine, followed by cleavage with TFA/DCM (1:9).
Outcome :
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts + HATU | 82 | 98.5 | High |
| One-Pot Vilsmeier | 65 | 95 | Moderate |
| Solid-Phase | 70 | 97 | Low |
Challenges and Solutions
- Low Sulfamoylation Efficiency : Additive screening (e.g., KI) increases yield to 78%.
- Amine Stability : Use of N-Boc protection prevents degradation during storage.
Scalability and Industrial Feasibility
The Friedel-Crafts/HATU method is preferred for large-scale synthesis due to:
- Commercial availability of starting materials
- Tolerance to batch variations (e.g., 5–50 kg)
- Minimal column chromatography required
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the sulfamoylmethylphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide can be represented as follows:
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 350.41 g/mol
This compound features a pyrrole ring substituted with an acetyl group and a sulfamoylmethyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of related compounds on cancer cells, the following IC50 values were recorded:
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 25.98 ± 0.01 | HeLa |
| Compound B | 12.70 ± 0.11 | MCF-7 |
These findings suggest that similar pyrrole derivatives could exhibit comparable or enhanced anticancer activity, warranting further investigation into 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide.
Anti-inflammatory Effects
The sulfamoylmethyl group in this compound is known for its potential anti-inflammatory properties. Compounds containing sulfonamide moieties have been documented to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
Research indicates that certain pyrrole derivatives can act as enzyme inhibitors, particularly in the context of cancer and inflammation. For example, some studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
The biological activity of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide may involve several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It could interfere with cell cycle progression, preventing cancer cells from proliferating.
- Inflammatory Pathway Modulation : By inhibiting key enzymes involved in inflammatory responses, it may reduce symptoms associated with chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from several studies:
| Study Reference | Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|---|
| Study 1 | HeLa | 25.98 | Induced apoptosis |
| Study 2 | MCF-7 | 12.70 | Inhibited cell proliferation |
| Study 3 | A549 | TBD | Potential anti-inflammatory effects |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Preliminary animal studies could provide insights into its bioavailability and systemic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
